molecular formula C13H19NO3S B225632 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine

Cat. No. B225632
M. Wt: 269.36 g/mol
InChI Key: LNQKGNFEXBPNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine (MDPS) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPS is a member of the sulfonylpyrrolidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been shown to interact with various proteins, including tubulin, which is involved in cell division, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and physiological effects:
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can inhibit the growth of cancer cells and bacteria, reduce inflammation, and modulate the activity of certain enzymes. In vivo studies have shown that 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its relatively simple synthesis, diverse biological activities, and potential applications in various fields. However, 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine also has some limitations, including its limited solubility in water and its potential toxicity at higher doses.

Future Directions

For the study of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine include the development of new derivatives, exploration as a building block for new materials, and further elucidation of its role in biological processes and disease states.

Synthesis Methods

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2,3-dimethylbenzene with chlorosulfonyl isocyanate, followed by the reaction with pyrrolidine. The final product is obtained after purification and characterization. The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biology, and material science. In medicinal chemistry, 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In biology, 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been used as a tool to study the role of certain proteins in cellular processes. In material science, 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been used as a building block for the synthesis of new materials with unique properties.

properties

Product Name

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C13H19NO3S/c1-10-11(2)13(7-6-12(10)17-3)18(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3

InChI Key

LNQKGNFEXBPNNA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC

Origin of Product

United States

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